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Compound of Interest

Compound Name: 2-(4-Bromophenyl)oxazole

Cat. No.: B070679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(4-bromophenyl)oxazole has emerged as a privileged scaffold

in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array

of biologically active molecules. Its unique structural features, including the oxazole core and

the reactive bromophenyl moiety, provide a foundation for the development of novel therapeutic

agents targeting a range of diseases, from cancer and microbial infections to inflammatory

conditions. This document provides detailed application notes and experimental protocols to

guide researchers in harnessing the potential of 2-(4-bromophenyl)oxazole in drug discovery

and development.

Key Applications in Medicinal Chemistry
The 2-(4-bromophenyl)oxazole core is a key constituent in compounds designed to interact

with various biological targets. The presence of the bromine atom offers a convenient handle

for further chemical modifications through cross-coupling reactions, allowing for the creation of

extensive compound libraries for structure-activity relationship (SAR) studies.

Anticancer Activity: Derivatives of 2-(4-bromophenyl)oxazole have demonstrated significant

potential as anticancer agents. Notably, quinoline-oxadiazole hybrids incorporating this scaffold

have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key

player in the proliferation of various cancer cells.
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Antimicrobial Activity: The 2-(4-bromophenyl)oxazole scaffold has also been integrated into

novel antimicrobial agents. Certain derivatives have exhibited potent activity against both

Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of

action for some of these compounds involves the inhibition of essential bacterial enzymes like

DNA gyrase.

Data Presentation: Biological Activities of 2-(4-
Bromophenyl)oxazole Derivatives
The following tables summarize the quantitative data for the biological activities of various

derivatives incorporating the 2-(4-bromophenyl)oxazole scaffold.

Table 1: Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

Compound ID
Modification
on Oxadiazole
Ring

HepG2 IC₅₀
(µg/mL)[1]

MCF-7 IC₅₀
(µg/mL)[1]

EGFR-TK IC₅₀
(µM)[1]

8b 4-hydroxyphenyl 0.139 - -

8c 4-nitrophenyl 0.137 - 0.14

8d 4-chlorophenyl 0.311 - -

8e 2-aminophenyl - 0.179 -

12b - 0.327 - -

12d cinnamylthio - - 0.18

13 - 0.332 - -

15a

N-

phenylacetamide

thio

- 0.164 -

Erlotinib

(Control)
- 0.308 0.512 -

Lapatinib

(Control)
- - - 0.12
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Table 2: Antimicrobial Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole

Derivatives

Compound ID Modification
S. aureus MIC
(µg/mL)

E. coli MIC
(µg/mL)

C. albicans
MIC (µg/mL)

17b - Potent Potent Potent

17d - Potent Potent Potent

17e - Potent Potent Potent

Neomycin

(Control)
- Standard Standard Standard

Note: For compounds 17b, 17d, and 17e, the source indicates they displayed 4-, 16-, and 8-

fold more activity, respectively, than the reference neomycin, but does not provide specific MIC

values.[1]
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Caption: EGFR signaling pathway and the point of inhibition by 2-(4-Bromophenyl)oxazole
derivatives.
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Caption: A typical workflow for the screening of novel anticancer drug candidates.

Experimental Protocols
Synthesis of 2-(4-bromophenyl)benzo[d]oxazole
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This protocol describes a general procedure for the synthesis of a 2-(4-bromophenyl)oxazole
derivative.

Materials:

4-Bromobenzaldehyde (1.0 mmol)

2-Aminophenol (1.0 mmol)

Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose, 0.05 g)

Ethanol

Distilled water

Procedure:

In a reaction vessel, combine 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol),

and the catalyst.

Stir the mixture at room temperature under solvent-free conditions. The reaction time will

vary depending on the specific catalyst and reactants used.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent

(e.g., ethyl acetate: n-hexane 1:4).

Upon completion, dilute the reaction mixture with hot ethanol (10 mL).

If a magnetic catalyst is used, separate it using an external magnet. Wash the catalyst with

hot distilled water (5 mL) and ethanol (3 mL) twice.

Cool the filtrate to room temperature to allow the crude product to precipitate.

Collect the precipitated product by filtration.

Recrystallize the crude product from ethanol if further purification is necessary.[2]

In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol outlines the determination of the cytotoxic effects of 2-(4-bromophenyl)oxazole
derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Materials:

Cancer cell line of interest (e.g., HepG2, MCF-7)

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and

antibiotics

96-well tissue culture plates

2-(4-Bromophenyl)oxazole derivative stock solution in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of

culture medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for

cell attachment.

Prepare serial dilutions of the test compound in culture medium from the stock solution.

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the

respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

Incubate the plate for 48-72 hours.

After the incubation period, add 10 µL of MTT solution to each well and incubate for another

4 hours.
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Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

(the concentration of the compound that inhibits 50% of cell growth).

EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of 2-(4-
bromophenyl)oxazole derivatives against EGFR tyrosine kinase.

Materials:

Recombinant human EGFR kinase

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

2-(4-Bromophenyl)oxazole derivative stock solution in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar

96-well plates (white, opaque)

Luminometer

Procedure:

Prepare serial dilutions of the test compound in kinase buffer.

In a 96-well plate, add the diluted test compound, the peptide substrate, and the EGFR

kinase.
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Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically

25-50 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced according to the manufacturer's

protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to

deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and

generate a luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-(4-
bromophenyl)oxazole derivatives against microbial strains.

Materials:

Microbial strain of interest (e.g., S. aureus, E. coli)

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

2-(4-Bromophenyl)oxazole derivative stock solution in DMSO

Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

Spectrophotometer or microplate reader

Procedure:
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Prepare a standardized inoculum of the microbial strain in the appropriate growth medium to

a concentration of approximately 5 x 10⁵ CFU/mL.

Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well

plate.

Inoculate each well with the standardized microbial suspension. Include a positive control

(microorganism without the compound) and a negative control (medium only).

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C

for 48 hours for fungi).

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism. This can be assessed visually or by measuring the

absorbance at 600 nm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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